4-(tert-Butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine-2-carboxylic acid 4-(tert-Butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1353943-53-9
VCID: VC8232235
InChI: InChI=1S/C17H22Cl2N2O4/c1-17(2,3)25-16(24)21-7-6-20(14(10-21)15(22)23)9-11-4-5-12(18)8-13(11)19/h4-5,8,14H,6-7,9-10H2,1-3H3,(H,22,23)
SMILES: CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C17H22Cl2N2O4
Molecular Weight: 389.3 g/mol

4-(tert-Butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine-2-carboxylic acid

CAS No.: 1353943-53-9

Cat. No.: VC8232235

Molecular Formula: C17H22Cl2N2O4

Molecular Weight: 389.3 g/mol

* For research use only. Not for human or veterinary use.

4-(tert-Butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine-2-carboxylic acid - 1353943-53-9

Specification

CAS No. 1353943-53-9
Molecular Formula C17H22Cl2N2O4
Molecular Weight 389.3 g/mol
IUPAC Name 1-[(2,4-dichlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Standard InChI InChI=1S/C17H22Cl2N2O4/c1-17(2,3)25-16(24)21-7-6-20(14(10-21)15(22)23)9-11-4-5-12(18)8-13(11)19/h4-5,8,14H,6-7,9-10H2,1-3H3,(H,22,23)
Standard InChI Key KMQQZSGBRBEJIU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=C(C=C(C=C2)Cl)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Synonyms

The compound is systematically named 4-(tert-butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine-2-carboxylic acid under IUPAC conventions. Alternative designations include:

  • 4-(2,4-Dichloro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester

  • 1,3-Piperazinedicarboxylic acid, 4-[(2,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester .

Molecular Structure

The molecule features a piperazine core substituted at position 1 with a 2,4-dichlorobenzyl group and at position 4 with a Boc protecting group. A carboxylic acid functional group occupies position 2 (Figure 1). The Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis, while the dichlorobenzyl moiety contributes to lipophilicity and potential target binding .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number1353943-53-9
Molecular FormulaC17H22Cl2N2O4\text{C}_{17}\text{H}_{22}\text{Cl}_{2}\text{N}_{2}\text{O}_{4}
Molar Mass389.27 g/mol
IUPAC Name4-(tert-Butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine-2-carboxylic acid

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves sequential functionalization of the piperazine ring. A representative route includes:

  • Boc Protection: Introduction of the tert-butoxycarbonyl group to the piperazine nitrogen using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane .

  • Benzylation: Reaction with 2,4-dichlorobenzyl bromide under basic conditions to attach the dichlorobenzyl substituent .

  • Carboxylic Acid Formation: Oxidation or hydrolysis of a precursor ester or nitrile group to yield the carboxylic acid .

Purification Techniques

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol or aqueous methanol. Analytical HPLC confirms purity >95% .

Table 2: Common Reagents and Conditions

StepReagents/ConditionsPurpose
Boc ProtectionBoc anhydride, DCM, DMAPAmine protection
Benzylation2,4-Dichlorobenzyl bromide, K₂CO₃, DMFN-alkylation
Acid FormationHCl (aqueous), THFEster hydrolysis

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (≤1 mg/mL in water) but is soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability studies recommend storage at -20°C under inert atmosphere to prevent Boc group cleavage .

Spectroscopic Characteristics

While explicit spectral data are unavailable for this isomer, analogs suggest:

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch, Boc and carboxylic acid).

  • NMR: Distinct signals for tert-butyl protons (~1.4 ppm) and aromatic dichlorobenzyl protons (7.2–7.5 ppm) .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

Piperazine derivatives are pivotal in constructing pharmacophores for CNS agents, antivirals, and anticancer drugs. The Boc-protected carboxylic acid facilitates further derivatization, such as amide coupling or esterification, to generate target molecules .

Property2,4-Dichloro Isomer (CAS 1353943-53-9)2,5-Dichloro Isomer (CAS 1353944-24-7)
Molecular FormulaC17H22Cl2N2O4\text{C}_{17}\text{H}_{22}\text{Cl}_{2}\text{N}_{2}\text{O}_{4}C17H22Cl2N2O4\text{C}_{17}\text{H}_{22}\text{Cl}_{2}\text{N}_{2}\text{O}_{4}
Molar Mass (g/mol)389.27389.3
Reported ApplicationsIntermediate in antiviral researchKinase inhibitor development

Research Advancements and Challenges

Recent Innovations

  • Solid-Phase Synthesis: Immobilized variants of this compound enable high-throughput production of piperazine-based libraries .

  • Protecting Group Strategies: Alternatives to Boc (e.g., Fmoc) are being explored to improve synthetic yield under mild conditions .

Limitations and Future Directions

Current challenges include optimizing metabolic stability and reducing halogenated byproduct formation during synthesis. Computational modeling of its binding affinity to neurological targets represents a promising research frontier .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator